3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound containing an aromatic amine group (aniline) with a nitro group (NO2) attached at the 3 position and a pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached at the 5 position.
Pincol boronic ester groups are functionality commonly used in organic chemistry, particularly in Suzuki-Miyaura coupling reactions which are a type of palladium-catalyzed cross-coupling reaction. PubChem: )
3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a specialized organic compound characterized by the presence of a nitro group and a boronic ester moiety. With the molecular formula and a molecular weight of approximately , this compound is notable for its unique structural features that facilitate various
While 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is not directly employed as a pharmaceutical agent, it plays a crucial role in biological research. Its unique functional groups allow it to act as an enzyme inhibitor and serve as a probe in biochemical assays. Furthermore, it is used as an intermediate in the synthesis of pharmaceutical compounds targeting various diseases, including cancer .
The synthesis of 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps:
These methods can vary based on specific reaction conditions such as temperature and the choice of solvents.
3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications across various fields:
Research indicates that 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline may interact with biological targets similarly to other compounds containing nitro or boronic acid functionalities. Interaction studies highlight its potential binding capabilities with specific receptors or enzymes due to its structural features. This makes it valuable for developing new therapeutic agents or understanding biochemical pathways .
Several compounds share structural similarities with 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Nitro group at position 2 | Different positional isomer |
N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)aniline | Methyl substitution on nitrogen | Variation in nitrogen substitution |
5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-y)aniline | Different nitro positioning | Unique reactivity profile due to position |
Uniqueness: The distinct combination of a nitro group and a boronic ester moiety in 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)aniline allows it to participate in diverse